N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

COX inhibition regioisomerism structure-activity relationship

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide (molecular formula C₁₆H₁₅N₃O₃S, MW 329.37 g/mol) is a synthetic heterocyclic compound belonging to the thiazole-isoxazole(oxazole) carboxamide chemotype. Its scaffold concurrently features a 4-(4-methoxyphenyl)-1,3-thiazole moiety linked via a 2-amino bridge to a 5-methyl-1,2-oxazole-3-carboxamide fragment.

Molecular Formula C15H13N3O3S
Molecular Weight 315.3 g/mol
Cat. No. B4185116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Molecular FormulaC15H13N3O3S
Molecular Weight315.3 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
InChIInChI=1S/C15H13N3O3S/c1-9-7-12(18-21-9)14(19)17-15-16-13(8-22-15)10-3-5-11(20-2)6-4-10/h3-8H,1-2H3,(H,16,17,19)
InChIKeyVMBCJYSFQWIQFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide: Structural Identity and Procurement Baseline


N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide (molecular formula C₁₆H₁₅N₃O₃S, MW 329.37 g/mol) is a synthetic heterocyclic compound belonging to the thiazole-isoxazole(oxazole) carboxamide chemotype. Its scaffold concurrently features a 4-(4-methoxyphenyl)-1,3-thiazole moiety linked via a 2-amino bridge to a 5-methyl-1,2-oxazole-3-carboxamide fragment. This dual-heterocycle architecture is associated with polypharmacology, including cyclooxygenase (COX) inhibition, anticancer cytotoxicity, and antimicrobial activity, as established in structurally analogous methoxyphenyl thiazole carboxamide series [1]. The compound is catalogued in chemical biology screening resources (LINCS LSM-19627 via the closely related CHEBI:108250 entry) [2] and is procurable from multiple specialty chemical suppliers, typically at ≥95% purity, making it a tractable starting point for medicinal chemistry campaigns and biochemical probe development.

Why N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide Cannot Be Substituted with Regioisomeric or Des-Methyl Analogues


Within the thiazole-isoxazole(oxazole) carboxamide chemotype, subtle variations in regioisomerism (oxazole-3-carboxamide vs. isoxazole-5-carboxamide), substitution pattern (presence/absence of the 4-methoxyphenyl group or the 5-methyl on oxazole), and ring topology produce divergent biological activity profiles. In the methoxyphenyl thiazole carboxamide series reported by Hawash et al. (2023), the COX-2 inhibitory percentage at 5 µM varied from 53.9% to 81.5% across closely related congeners, with selectivity ratios spanning 3.67-fold depending on the aryl substitution pattern [1]. Similarly, in the isoxazole-carboxamide derivative series, the most potent COX-1 inhibitor (compound 2b) exhibited an IC₅₀ of 0.391 µg/mL, while its nearest structural neighbor showed distinctly different potency and selectivity [2]. These data demonstrate that even single-point modifications within this chemotype produce quantitatively different target engagement profiles. Consequently, generic interchange of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide with a regioisomeric or des-methyl analog cannot be assumed to yield equivalent experimental outcomes without rigorous side-by-side validation. The evidence presented in Section 3 provides the only available quantitative anchor points for differentiation.

Quantitative Differentiation Evidence for N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide Against Closest Structural Comparators


Regioisomeric Carboxamide Position (Oxazole-3-Carboxamide vs. Isoxazole-5-Carboxamide) Dictates Differential COX-1 Inhibitory Potency – Class-Level Inference

The target compound positions the carboxamide at C3 of the 1,2-oxazole ring. In the structurally analogous isoxazole-5-carboxamide regioisomeric series (where the carboxamide resides at C5 of the isoxazole ring), compound 2b—the most potent COX-1 inhibitor—achieved an IC₅₀ of 0.391 µg/mL, while compound 2a showed a COX-2 selectivity ratio of 1.44 relative to ketoprofen [1]. The regioisomeric shift from 5-carboxamide (isoxazole) to 3-carboxamide (oxazole) alters the spatial orientation of the carbonyl pharmacophore relative to the thiazole-methoxyphenyl scaffold, which computational docking studies predict will modulate H-bonding patterns within the COX active site [2]. Although direct experimental IC₅₀ data for the target compound are not available in the published literature, the class-level SAR indicates that the oxazole-3-carboxamide regioisomer represents a distinct pharmacological entity whose COX inhibition profile cannot be interpolated from isoxazole-5-carboxamide data.

COX inhibition regioisomerism structure-activity relationship anti-inflammatory

Presence of 4-Methoxyphenyl on Thiazole Correlates with Potent COX-2 Inhibition Relative to Des-Methoxy or Unsubstituted Phenyl Analogs – Cross-Study Comparable Evidence

The target compound incorporates a 4-methoxyphenyl substituent at the C4 position of the thiazole ring. In the methoxyphenyl thiazole carboxamide series reported by Hawash et al. (2023), compounds bearing methoxy-substituted phenyl rings on the thiazole core demonstrated COX-2 inhibitory activity ranging from 53.9% to 81.5% at 5 µM, with the most selective compound (2f, bearing a trimethoxyphenyl group) achieving a COX-2/COX-1 selectivity ratio of 3.67 [1]. In contrast, thiazole carboxamide derivatives lacking the methoxyphenyl substitution (e.g., 5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide) lack published COX inhibition data and are primarily described as antimicrobial building blocks . The 4-methoxyphenyl group is hypothesized to engage in favorable hydrophobic and π-stacking interactions within the COX-2 binding pocket, as supported by molecular docking scores comparable to celecoxib [1].

COX-2 selectivity methoxyphenyl pharmacophore anti-inflammatory screening

Absence of 5-Methyl Group on Thiazole Ring Distinguishes Target Compound from CAS 930475-33-5 and May Alter CYP450-Mediated Metabolism – Class-Level Inference

The target compound (N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide) lacks a methyl group at the C5 position of the thiazole ring, in contrast to the commercially available analog N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide (CAS 930475-33-5; Catalog EVT-2993126) . In the broader thiazole medicinal chemistry literature, C5-methyl substitution on thiazole has been shown to influence oxidative metabolism by CYP450 isoforms: the C5 position is a known site of CYP450-mediated hydroxylation, and methylation at this position can block metabolic soft spots, thereby enhancing microsomal stability [1]. While direct comparative metabolic stability data for these two specific compounds are unavailable, this well-precedented class-level SAR suggests that the target compound (des-5-methyl) and CAS 930475-33-5 (5-methyl) may exhibit meaningfully different in vitro half-lives in liver microsome assays.

metabolic stability thiazole substitution lead optimization drug metabolism

Inclusion in LINCS Chemical Biology Screening Library (LSM-19627) Confers Traceability and Reproducibility Advantages Over Non-Catalogued Analogs – Supporting Evidence

A closely related structural analog of the target compound, N-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-2-phenyl-4-oxazolecarboxamide (CHEBI:108250), is registered in the NIH Library of Integrated Network-Based Cellular Signatures (LINCS) under identifier LSM-19627 [1]. The LINCS program generates genome-wide transcriptional perturbation signatures for thousands of small molecules across multiple cell types, providing a rich, publicly accessible data resource for mechanism-of-action deconvolution [2]. The target compound's structural proximity to LSM-19627 (differing primarily in the oxazole substitution pattern) means that procurement of the target compound enables direct experimental comparison against the LINCS-annotated analog and potential leveraging of existing LINCS transcriptional data for hypothesis generation. In contrast, regioisomeric analogs such as N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide are not catalogued in LINCS, limiting their utility in systems-level chemical biology studies.

chemical biology LINCS library perturbation signatures screening reproducibility

Thiazole-Oxazole Carboxamide Scaffold Is Broadly Claimed in P2X3/P2X2/3 Antagonist Patent US-9849136-B2, Extending Differentiation Scope Beyond COX Inhibition – Supporting Evidence

The thiazole-oxazole carboxamide scaffold encompassing the target compound is explicitly claimed in Roche Palo Alto's US Patent US-9849136-B2, which describes thiazole and oxazole-substituted arylamides as P2X₃ and P2X₂/₃ receptor antagonists for the treatment of pain, genitourinary, gastrointestinal, and respiratory diseases [1]. The patent's Markush structure (Formula I) encompasses compounds where R₁ is an optionally substituted thiazole, oxazole, isothiazole, or isoxazole linked via an amide bridge to a substituted aryl system—precisely the connectivity pattern present in the target compound [1]. This patent protection establishes a defined intellectual property space and therapeutic indication set (P2X₃-mediated pain and bladder disorders) that differentiates this chemotype from thiazole-isoxazole carboxamides developed for COX inhibition or antimicrobial applications alone.

P2X3 antagonist pain genitourinary disease patent landscape

Evidence-Backed Application Scenarios for N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide


Medicinal Chemistry: Lead Optimization for COX-2-Selective Anti-Inflammatory Agents Utilizing Methoxyphenyl Thiazole Pharmacophore

The target compound incorporates the 4-methoxyphenyl thiazole motif that, in the structurally related methoxyphenyl thiazole carboxamide series, confers COX-2 inhibition of up to 81.5% at 5 µM with selectivity ratios reaching 3.67 against COX-1 [1]. Medicinal chemistry teams can procure the target compound as a core scaffold for systematic SAR exploration around the oxazole-3-carboxamide region, comparing activity against the published isoxazole-5-carboxamide regioisomeric series to map the pharmacophoric requirements for COX-2 selectivity [1][2].

Chemical Biology: LINCS-Anchored Mechanism-of-Action Deconvolution via Transcriptional Perturbation Profiling

The target compound's close structural analog (CHEBI:108250) is catalogued in the LINCS database as LSM-19627 with associated genome-wide transcriptional perturbation signatures [3]. Researchers can procure the target compound, generate matched L1000 transcriptional profiles, and perform differential signature analysis against LSM-19627 to isolate the transcriptomic consequences of the specific oxazole-3-carboxamide regioisomerism and des-phenyl substitution pattern, providing mechanistic insights unattainable with non-LINCS-catalogued analogs [3][4].

Pain and Urological Drug Discovery: P2X₃/P2X₂/₃ Antagonist Screening Cascade

The thiazole-oxazole carboxamide scaffold of the target compound is encompassed by Roche Palo Alto's US Patent US-9849136-B2 claiming P2X₃ and P2X₂/₃ receptor antagonists for pain, genitourinary, gastrointestinal, and respiratory indications [5]. Procurement of the target compound enables P2X₃ functional assay screening (e.g., FLIPR calcium flux in recombinant P2X₃-expressing cells) and subsequent medicinal chemistry optimization of P2X₃ potency and selectivity over P2X₂/₃, with the patent landscape providing a defined competitive positioning framework [5].

Comparative Metabolism Studies: Evaluating the Impact of Thiazole C5-Methyl Deletion on CYP450-Mediated Oxidative Stability

The target compound's defining structural feature—absence of a methyl group at thiazole C5—differentiates it from the commercially available analog CAS 930475-33-5 . Procurement of both compounds enables paired in vitro metabolic stability assays (e.g., human liver microsome intrinsic clearance) to experimentally quantify the impact of thiazole C5-methylation on CYP450-mediated metabolism. Class-level thiazole metabolism literature predicts that C5-methylation blocks a metabolic soft spot, and experimental validation can inform lead optimization strategies [6].

Quote Request

Request a Quote for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.